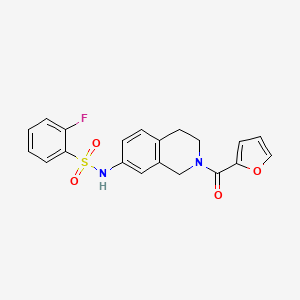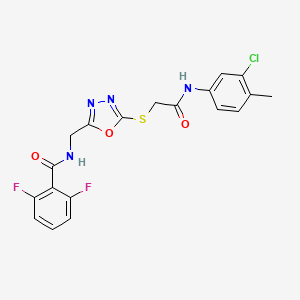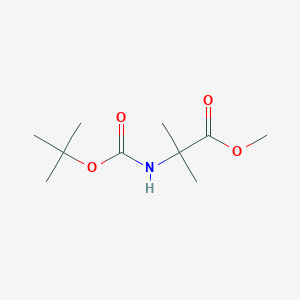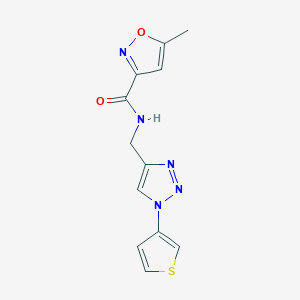
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a cyano group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
Target of Action
The primary target of the compound N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide is the insect ryanodine receptor . The ryanodine receptor is a promising target for the development of novel insecticides .
Mode of Action
This compound interacts with the ryanodine receptor, leading to changes in the receptor’s function . Molecular docking studies suggest that this compound and similar compounds could be potential activators of the insect ryanodine receptor .
Biochemical Pathways
The interaction of this compound with the ryanodine receptor affects the biochemical pathways associated with this receptor
Result of Action
The interaction of this compound with the ryanodine receptor results in moderate to high insecticidal activities against certain insects, such as the diamondback moth . For instance, one of the compounds showed 84% larvicidal activity against Plutella xylostella at a concentration of 0.1 mg/L .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide has been found to interact with the insect ryanodine receptor (RyR), suggesting that it may have a role in modulating this receptor . The RyR is a calcium channel that is critical for cellular signaling processes, and modulation of this receptor can have significant effects on cellular function .
Cellular Effects
The effects of this compound on cells are likely to be mediated through its interactions with the RyR . By modulating the activity of this receptor, this compound could potentially influence a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve its binding to the RyR . This binding could potentially lead to changes in the activity of the receptor, resulting in alterations in calcium signaling within the cell . This could in turn lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Given its potential role in modulating the RyR, it is likely that the effects of this compound could change over time, depending on the stability of the compound and the dynamics of the cellular processes it influences .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Given its potential role in modulating the RyR, it is likely that the effects of this compound could vary with different dosages .
Metabolic Pathways
Given its potential role in modulating the RyR, it is possible that this compound could interact with various enzymes and cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Given its potential role in modulating the RyR, it is likely that this compound could interact with various transporters or binding proteins, and could potentially influence its localization or accumulation within cells .
Subcellular Localization
Given its potential role in modulating the RyR, it is possible that this compound could be directed to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide typically involves the reaction of 4-cyano-1-phenyl-1H-pyrazole with formamide. The general procedure includes:
Formation of 4-cyano-1-phenyl-1H-pyrazole: This can be achieved by reacting para-substituted phenyl hydrazine with ethoxymethylenemalononitrile in an ethanol medium under reflux conditions.
Reaction with Formamide: The 4-cyano-1-phenyl-1H-pyrazole is then reacted with formamide under controlled conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are not extensively documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups present on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide: This compound also features a cyano-substituted pyrazole ring and has been studied for its insecticidal properties.
1-Phenyl-5-amino-1H-pyrazole-4-carbonitriles: These compounds share a similar core structure and have been explored for various biological activities.
Uniqueness
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as insect ryanodine receptors, sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
N-(4-cyano-2-phenylpyrazol-3-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-6-9-7-14-15(11(9)13-8-16)10-4-2-1-3-5-10/h1-5,7-8H,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDAIGKBCYWGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C#N)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2637129.png)

![2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2637132.png)





![3-Propyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2637144.png)
![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carbonyl]indolizine](/img/structure/B2637145.png)
![3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide](/img/structure/B2637146.png)


